The compound's IUPAC name is 2-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, and its molecular formula is with a molecular weight of 198.22 g/mol. It is cataloged under the CAS number 10481-25-1 and is recognized as a research compound with various potential applications in organic synthesis and drug development .
The synthesis of 2-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid typically involves several key steps:
These synthetic routes may involve specific reagents and conditions tailored to optimize yield and purity .
The molecular structure of 2-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid can be represented using various chemical notations:
InChI=1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12)
COC(=O)C1CC2(C1)CC(C2)C(=O)O
The compound features a spirocyclic framework which contributes to its conformational rigidity, making it an interesting candidate for various biological applications .
The reactivity of 2-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid can be explored through several types of chemical reactions:
These reactions highlight the compound's versatility in organic synthesis and potential utility in drug development .
The physical properties of 2-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid include:
Chemical properties include its solubility in organic solvents and reactivity towards nucleophiles due to the presence of both carboxylic acid and ester functionalities. The compound is classified as an irritant according to GHS hazard classifications, necessitating careful handling during laboratory procedures .
Due to its structural characteristics, 2-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid has potential applications in:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4